3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane
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Description
3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane, also known as 3-Cbz-9-boc-7-oxo-DZB, is a synthetic cyclic molecule that has been widely used in organic synthesis, as a building block for drug synthesis, and as a tool in scientific research. It is a diazabicyclic compound consisting of a seven-membered ring with two nitrogen atoms and a nine-membered ring with one nitrogen atom. 3-Cbz-9-boc-7-oxo-DZB is a versatile molecule with a wide range of applications, including drug synthesis and research.
Scientific Research Applications
Synthesis of Diaminopyrimidines
This compound is utilized in the synthesis of diaminopyrimidines, which are important intermediates in pharmaceutical research. Diaminopyrimidines serve as key building blocks for a variety of drugs, including those that act as epidermal growth factor receptor (EGFR) inhibitors . EGFR inhibitors are crucial in the treatment of certain types of cancer, as they can block the signals that tell cancer cells to grow.
properties
IUPAC Name |
3-O-benzyl 9-O-tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)22-15-9-17(23)10-16(22)12-21(11-15)18(24)26-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHAOXSSAINZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)CC1CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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